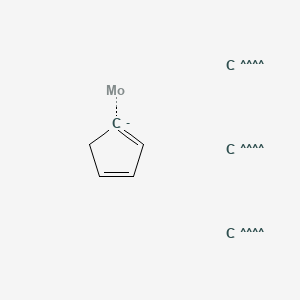

Cyclopentadienylmolybdenum(I) tricarbon

Description

Properties

InChI |

InChI=1S/C5H5.3C.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;;;;/q-1;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHSSDHHQNJPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C].[C].[C].C1C=CC=[C-]1.[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Mo- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Hexacarbonylbis(η⁵-cyclopentadienyl)dimolybdenum(I) ([CpMo(CO)₃]₂)

The dimeric complex, hexacarbonylbis(η⁵-cyclopentadienyl)dimolybdenum(I), serves as a fundamental starting material in the exploration of cyclopentadienylmolybdenum chemistry. Its synthesis has been approached through several well-established routes.

Conventional Routes from Molybdenum Hexacarbonyl

The most common and conventional method for preparing the cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂, begins with molybdenum hexacarbonyl (Mo(CO)₆). wikipedia.org This process involves the reaction of Mo(CO)₆ with sodium cyclopentadienide (B1229720) (NaCp) to form an anionic intermediate, which is subsequently oxidized to yield the final dimeric product. wikipedia.org Molybdenum hexacarbonyl itself is typically prepared through the reductive carbonylation of molybdenum chlorides, such as MoCl₅, using reducing agents like magnesium or zinc powder under an atmosphere of carbon monoxide. wikipedia.org

Alternative Synthetic Pathways from Mo(CO)₃(CH₃CN)₃

An alternative and often advantageous route utilizes the tris(acetonitrile)molybdenum tricarbonyl complex, Mo(CO)₃(CH₃CN)₃, as the starting material instead of Mo(CO)₆. wikipedia.org This precursor is synthesized by heating a solution of molybdenum hexacarbonyl in acetonitrile (B52724). chemeurope.com The acetonitrile ligands in Mo(CO)₃(CH₃CN)₃ are labile, making it an excellent source of the "Mo(CO)₃" moiety for subsequent reactions. wikipedia.orgchemeurope.com

Impact of Substituted Cyclopentadienyl (B1206354) Ligands on Dimer Formation

The synthesis of the dimer can be extended to include substituted cyclopentadienyl ligands, which can influence the properties and reactivity of the resulting complex. The general synthetic approach remains similar, allowing for the formation of dimers with the general formula (η⁵-C₅H₄R)₂Mo₂(CO)₆. Research has demonstrated the successful synthesis of such dimers where the 'R' group can be a simple alkyl group like methyl (Me) or a more complex substituent such as a phosphinomethyl group (PHCH₂). wikipedia.org

Synthesis of Anionic Precursors: Na[CpMo(CO)₃]

The sodium salt of the cyclopentadienylmolybdenum tricarbonyl anion, Na[CpMo(CO)₃], is a crucial intermediate and a valuable reagent in its own right. It can be synthesized through several methods. One route involves the reduction of the dimer, [CpMo(CO)₃]₂, using a sodium-mercury amalgam (Na/Hg). nih.gov The reaction is typically conducted in THF, and the color change of the solution from brick red to pale green indicates the formation of the [Cp(CO)₃Mo]⁻ anion. nih.gov Alternatively, this anionic precursor can be generated by reacting Mo(CO)₃(CH₃CN)₃ with sodium cyclopentadienide. wikipedia.orgwikipedia.orgchemeurope.com This anion is a key nucleophile used in the synthesis of various monomeric derivatives.

Synthesis of Monomeric Cyclopentadienylmolybdenum Tricarbonyl Derivatives

The dimeric and anionic precursors are widely used to synthesize a variety of monomeric cyclopentadienylmolybdenum tricarbonyl complexes, most notably the halide derivatives.

Halide Derivatives: Synthesis of CpMo(CO)₃X (X = Halogen)

The synthesis of cyclopentadienylmolybdenum tricarbonyl halides is a common transformation. The iodo derivative, CpMo(CO)₃I, can be prepared by the direct reaction of the dimer, [CpMo(CO)₃]₂, with molecular iodine (I₂) in a solvent like THF at room temperature. depaul.edu A reported synthesis using this method achieved a yield of 79.5%. depaul.edu

The chloro derivative, CpMo(CO)₃Cl, can be synthesized from the anionic precursor. After generating the [Cp(CO)₃Mo]⁻ anion by reducing the dimer with a Na/Hg amalgam, the resulting solution is filtered and reacted with an excess of carbon tetrachloride (CCl₄). nih.gov This reaction proceeds via oxidative addition and yields the light yellow solid product, CpMo(CO)₃Cl, with a reported yield of 61%. nih.gov These halide complexes are themselves important starting materials for further derivatization. depaul.eduresearchgate.net

Interactive Data Table: Synthesis of CpMo(CO)₃X Derivatives

| Product | Starting Material | Reagent(s) | Solvent | Reported Yield |

| CpMo(CO)₃I | [CpMo(CO)₃]₂ | I₂ | THF | 79.5% depaul.edu |

| CpMo(CO)₃Cl | [CpMo(CO)₃]₂ | 1. Na/Hg amalgam2. CCl₄ | THF | 61% nih.gov |

Hydride Derivatives: Synthesis of CpMo(CO)₃H

The synthesis of Cyclopentadienylmolybdenum tricarbonyl hydride, CpMo(CO)₃H, is a fundamental process in the exploration of molybdenum-based organometallic chemistry. This hydride complex often serves as a precursor for a variety of other derivatives. While it can be prepared through several routes, a common method involves the protonation of the corresponding anion.

One established method for preparing authentic samples of CpMo(CO)₃H involves the reaction of the dimeric precursor, [CpMo(CO)₃]₂, with a suitable reducing agent followed by protonation. nsf.gov For instance, the reduction of the dimer with a sodium amalgam (Na/Hg) in tetrahydrofuran (B95107) (THF) generates the sodium salt, Na[CpMo(CO)₃]. nih.gov Subsequent treatment of this salt with an acid yields the desired hydride complex. Another approach involves the reaction of CpRM(CO)₃H (where R can be H or Me) with formic acid, which can lead to the formation of dinuclear formate (B1220265) compounds, highlighting the reactivity of the hydride complex. acs.org

The structure of CpMo(CO)₃H features a four-legged piano-stool geometry. acs.org The reactivity of this hydride is of significant interest; for example, it can undergo one-electron oxidation rather than direct hydride transfer in reactions with certain oxidizing agents. acs.org

Alkyl and Aryl Derivatives: Synthesis of CpMo(CO)₃R (R = Alkyl, Aryl, Alkyl Ester, Fluorinated Aryl)

The synthesis of alkyl and aryl derivatives of cyclopentadienylmolybdenum tricarbonyl is typically achieved through the reaction of the sodium salt, Na[CpMo(CO)₃], with various organic halides. This salt metathesis reaction is a versatile method for introducing a wide range of organic functionalities to the molybdenum center. acs.org

A reliable, small-scale laboratory preparation for the methyl derivative, CpMo(CO)₃(CH₃), has been developed. acs.org This synthesis can be performed in an inert-atmosphere glovebox, avoiding the need for sublimation of the air-sensitive product. acs.org The process often starts with the reduction of the dimer [CpMo(CO)₃]₂. acs.org

The scope of this synthetic strategy extends to more complex alkyl and aryl groups. For example, the reaction of Na[CpMo(CO)₃] with 4-(bromomethyl)benzoate (B8499459) results in the formation of the alkyl ester derivative, [CpMo(CO)₃(CH₂-pC₆H₄-CO₂Me)]. researchgate.net Similarly, reacting Na[CpMo(CO)₃] with 2-chloroacetamide (B119443) yields [CpMo(CO)₃CH₂CONH₂], which can be further hydrolyzed to the corresponding carboxylic acid. researchgate.net

These alkyl and aryl complexes are valuable as catalyst precursors. For instance, CpMo(CO)₃CH₃ has been investigated as a catalyst precursor for the epoxidation of olefins. acs.orgresearchgate.net

Table 1: Synthesis of Selected Alkyl and Aryl Derivatives

| Derivative | Precursors | Key Reaction | Reference(s) |

|---|---|---|---|

| CpMo(CO)₃(CH₃) | [CpMo(CO)₃]₂, Reductant, CH₃I | Reduction followed by Alkylation | acs.org |

| CpMo(CO)₃(CH₂-pC₆H₄-CO₂Me) | Na[CpMo(CO)₃], 4-(bromomethyl)benzoate | Salt Metathesis | researchgate.net |

Functionalized Cyclopentadienyl Ligands: Synthesis of Cp'Mo(CO)₃X (Cp' = Substituted Cyclopentadienyl)

Modifying the cyclopentadienyl (Cp) ligand itself offers a powerful route to tune the steric and electronic properties of the resulting molybdenum complexes. These functionalized ligands can introduce chirality, alter solubility, or provide anchoring points for further reactions.

The synthesis of these complexes often begins with the preparation of the substituted cyclopentadienyl ligand, followed by its reaction with a suitable molybdenum precursor, such as Mo(CO)₆. For instance, bulky triisopropyl-substituted cyclopentadienyl ligands can be prepared and subsequently metalated with potassium hydride. acs.org The resulting potassium salt, KCp³ⁱ (where Cp³ⁱ = 1,2,4-triisopropylcyclopentadienyl), reacts with Mo(CO)₆ to form the dimeric complex [Cp³ⁱMo(CO)₃]₂. acs.org

Amino acids can also be incorporated into the Cp ring. The complex [(N-benzyloxycarbonylprolyl)cyclopentadienyl]-Mo(CO)₃Me was synthesized by reacting the amino acid-functionalized cyclopentadienyl-lithium reagent with Mo(CO)₆, followed by methylation with CH₃I. researchgate.net This approach introduces a chiral, enantiomerically pure group directly onto the Cp ligand. researchgate.net

Other functionalized cyclopentadienes, such as [2-methyl-2-(2-pyridyl)ethyl]cyclopentadiene (Cp''H), have been synthesized from fulvene (B1219640) intermediates and readily converted to their corresponding molybdenum complexes, like Cp''Mo(CO)₃Me. duke.edu

Table 2: Examples of Functionalized Cyclopentadienyl Molybdenum Complexes

| Complex | Functionalized Cp Ligand (Cp') | Synthetic Strategy | Reference(s) |

|---|---|---|---|

| [Cp³ⁱMo(CO)₃]₂ | 1,2,4-Triisopropylcyclopentadienyl | Reaction of KCp³ⁱ with Mo(CO)₆ | acs.org |

| [(N-Cbz-prolyl)Cp]Mo(CO)₃Me | (N-benzyloxycarbonylprolyl)cyclopentadienyl | Reaction of lithiated ligand with Mo(CO)₆ and CH₃I | researchgate.net |

Synthesis of N-Heterocyclic Carbene Complexes

N-heterocyclic carbenes (NHCs) have emerged as significant ligands in organometallic chemistry, valued for their strong σ-donating properties. A series of cyclopentadienyl molybdenum dicarbonyl NHC complexes with the general formula CpMo(CO)₂(NHC)X have been synthesized and characterized. acs.org

The synthesis typically involves the reaction of a precursor like CpMo(CO)₃X with the desired free NHC ligand, leading to the substitution of one carbonyl group. The NHC ligands used include 1,3-dimethylimidazol-2-ylidene (B1247496) (IMe), 1,3-dipropylimidazol-2-ylidene, and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), among others. acs.org For example, complexes such as CpMo(CO)₂(IMe)Br can be prepared. acs.org

Furthermore, cationic NHC complexes can be synthesized. The complex [CpMo(CO)₂(IMes)(CH₃CN)][BF₄] has been prepared and shown to be a very active and selective catalyst for olefin epoxidation. acs.org The stability of the metal-NHC bond under oxidative conditions is a key area of investigation for these compounds. acs.org While some complexes decompose in the presence of oxidants like tert-butyl hydroperoxide (TBHP), others, like the Mo(VI) dioxo NHC complex [CpMoO₂(IMes)][BF₄], can be isolated after oxidation. acs.org

The synthesis of the free NHC ligands themselves is a multi-step process, often starting from commercially available materials like glyoxal (B1671930) and an appropriate aniline (B41778) derivative. nih.govresearchgate.net

Advanced Synthetic Strategies

Ansa-Bridged Cyclopentadienyl Molybdenum Complexes

Ansa-metallocenes are complexes where the cyclopentadienyl rings (or a Cp ring and the metal center) are linked by a bridging group. This structural constraint restricts the rotation of the Cp ring and can enhance the stability and catalytic performance of the complex.

Ansa-bridged cyclopentadienyl molybdenum tricarbonyl complexes with the formula [Mo(η⁵-C₅H₄(CH₂)₃-η¹-CH₂)(CO)₃] have been synthesized. nih.govrsc.orgrsc.org The synthesis involves creating a covalent link between the cyclopentadienyl ring and the molybdenum atom via a trimethylene bridge. nih.govrsc.org This structure creates a low-strain system that improves the stability of the complex under oxidative conditions compared to derivatives with shorter bridges. nih.govrsc.org

The enhanced stability is significant for applications in catalysis, such as the epoxidation of cyclooctene, where this molybdenum compound demonstrates high catalytic activity, comparable to highly reactive unbridged complexes like CpMo(CO)₃X (where X = Cl, CH₃). nih.govrsc.orgrsc.org The stability of the ansa-bridge paves the way for the introduction of chirality into these systems for asymmetric catalysis. nih.govrsc.org

Inclusion Compounds with Cyclodextrins

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of forming host-guest inclusion compounds with a variety of molecules. nih.gov This property can be exploited to create novel supramolecular structures with organometallic complexes.

The cyclopentadienyl molybdenum tricarbonyl complex CpMo(CO)₃(CH₂-pC₆H₄-CO₂CH₃) has been successfully encapsulated within methylated β-cyclodextrins to form 1:1 inclusion compounds. researchgate.net Specifically, it forms host-guest complexes with heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB). researchgate.net

The formation of these inclusion compounds, such as 1@DIMEB and 1@TRIMEB , was confirmed through various analytical techniques including elemental analysis, thermogravimetric analysis, powder X-ray diffraction, NMR, FT-IR, and Raman spectroscopy. researchgate.net This strategy of encapsulating organometallic complexes within cyclodextrins has been explored to develop novel host-guest catalysts for reactions like olefin epoxidation. researchgate.net

Table 3: Compound Names

| Abbreviation / Formula | Full Compound Name |

|---|---|

| CpMo(CO)₃H | Cyclopentadienylmolybdenum tricarbonyl hydride |

| [CpMo(CO)₃]₂ | Cyclopentadienylmolybdenum tricarbonyl dimer |

| Na[CpMo(CO)₃] | Sodium cyclopentadienylmolybdenum tricarbonyl |

| CpMo(CO)₃(CH₃) | Methyl(cyclopentadienyl)molybdenum tricarbonyl |

| [CpMo(CO)₃(CH₂-pC₆H₄-CO₂Me)] | (Cyclopentadienyl)(4-(methoxycarbonyl)benzyl)molybdenum tricarbonyl |

| [CpMo(CO)₃CH₂COOH] | (Carboxymethyl)(cyclopentadienyl)molybdenum tricarbonyl |

| [Cp³ⁱMo(CO)₃]₂ | Bis(tricarbonyl(1,2,4-triisopropylcyclopentadienyl)molybdenum) |

| [(N-Cbz-prolyl)Cp]Mo(CO)₃Me | ((N-benzyloxycarbonylprolyl)cyclopentadienyl)methylmolybdenum tricarbonyl |

| Cp''Mo(CO)₃Me | (Cyclopentadienyl(2-methyl-2-(2-pyridyl)ethyl))methylmolybdenum tricarbonyl |

| CpMo(CO)₂(NHC)X | (Cyclopentadienyl)dicarbonyl(N-heterocyclic carbene)molybdenum halide |

| [Mo(η⁵-C₅H₄(CH₂)₃-η¹-CH₂)(CO)₃] | Ansa-(trimethylene)(cyclopentadienyl)molybdenum tricarbonyl |

| DIMEB | Heptakis(2,6-di-O-methyl)-β-cyclodextrin |

| TRIMEB | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Mo(CO)₆ | Molybdenum hexacarbonyl |

| CH₃I | Methyl iodide |

| TBHP | tert-butyl hydroperoxide |

Advanced Spectroscopic and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for studying metal carbonyl complexes, as the carbon-oxygen stretching frequencies (ν(CO)) are highly sensitive to the electronic environment of the metal center and the bonding mode of the CO ligands (terminal, bridging). ilpi.comumb.edu

The position of the ν(CO) bands in the IR spectrum provides insight into the degree of π-backbonding from the metal to the carbonyl ligands. ilpi.com Increased electron density on the molybdenum center leads to stronger π-backbonding, which populates the π* antibonding orbitals of the CO ligand. This, in turn, weakens the C-O bond and lowers the ν(CO) stretching frequency. ilpi.comionicviper.org

For monomeric [CpMo(CO)₃R] type complexes, three distinct ν(CO) bands are typically observed, corresponding to the 2A' + A" vibrational modes predicted by group theory for Cₛ symmetry. cdnsciencepub.com The frequencies of these bands are influenced by the electronic properties of the R group. Electron-donating R groups increase electron density on the molybdenum, resulting in lower ν(CO) frequencies, while electron-withdrawing groups have the opposite effect. cdnsciencepub.comrsc.org

The Cotton-Kraihanzel method can be used to approximate the CO stretching force constants (k₁ and k₂) from the observed frequencies, providing a quantitative measure of the bond strength. cdnsciencepub.comrsc.org However, this method has been noted to overestimate the force constants for this class of tricarbonyl complexes when compared to full normal coordinate analysis. rsc.org

| Compound | ν(CO) Frequencies (cm⁻¹) | Force Constants (N cm⁻¹) (Approx.) | Reference |

| [CpMo(CO)₃CH₃] | 1945 | k₁ = 15.49, k₂ = 16.45 | rsc.org |

| [CpMo(CO)₃Cl] | 1978 | Not specified | rsc.org |

| [CpMo(CO)₃CF₃] | 1983 | Not specified | rsc.org |

The ν(CO) stretching frequencies are diagnostic for the bonding mode of the carbonyl ligand. ilpi.com

Terminal CO ligands typically show sharp, intense absorption bands in the range of 2125–1850 cm⁻¹. ilpi.com

Bridging CO ligands (μ₂-CO), where the carbonyl is bonded to two metal centers, absorb at significantly lower frequencies, generally between 1850 cm⁻¹ and 1750 cm⁻¹. ilpi.comumb.edu This shift to lower energy is due to the carbonyl carbon being bonded to two metals, which both donate electron density into the CO π* orbitals, further weakening the C-O bond. libretexts.org

In the case of the [CpMo(CO)₃]₂ dimer, the common trans isomer found in the solid state contains only terminal CO ligands. wikipedia.org However, under certain conditions or in different isomeric forms (like the gauche rotamer), bridging carbonyls can be present. The appearance of bands in the 1750-1850 cm⁻¹ region would be a clear indicator of such species. ilpi.comumb.edu

Group theory is essential for predicting the number of IR-active vibrational modes for a given molecular geometry. inflibnet.ac.inyoutube.com The [CpMo(CO)₃]₂ dimer can exist as different isomers, each with a distinct point group and, consequently, a different predicted number of IR-active ν(CO) bands. wikipedia.orgukessays.com

trans-[CpMo(CO)₃]₂ : This isomer possesses C₂ₕ symmetry. A group theoretical analysis predicts two IR-active ν(CO) bands.

gauche-[CpMo(CO)₃]₂ : This isomer has C₂ symmetry. For this lower symmetry point group, four IR-active ν(CO) bands are predicted.

By comparing the observed number of ν(CO) bands in the experimental spectrum with the number predicted by group theory for each possible isomer, the molecular geometry in the sample can be determined. youtube.comukessays.comodinity.com For example, observing four distinct carbonyl stretches in a solution spectrum of a related [Mo(CO)₄L₂] complex was used to confirm the formation of the cis isomer (C₂ᵥ symmetry), whereas the appearance of a single band confirmed the trans isomer (D₄ₕ symmetry). ukessays.com This principle allows for the differentiation of isomers of [CpMo(CO)₃]₂ in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of the cyclopentadienyl (B1206354) (Cp) ring and the carbonyl ligands.

The protons of the cyclopentadienyl (Cp) ring in molybdenum complexes typically give rise to a single, sharp resonance in the ¹H NMR spectrum, indicating that all five protons are chemically equivalent on the NMR timescale. depaul.edu For the parent dimer, [CpMo(CO)₃]₂, this signal appears around δ = 5.62 ppm when measured in CDCl₃. depaul.edu The chemical shift of the Cp protons can be influenced by the other ligands attached to the metal. For instance, in the derivative [CpMo(CO)₃I], the signal for the Cp ring is also a singlet. depaul.edu

| Compound/Fragment | Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| [CpMo(CO)₃]₂ | CDCl₃ | 5.62 | Singlet | C₅H₅ | depaul.edu |

| [CpMo(CO)₂bpy]⁺ | CDCl₃ | 5.62 | Singlet | C₅H₅ | depaul.edu |

| [CpMo(PMe₃)(CO)₂H] | Not specified | Not specified | Not specified | C₅H₅ | nih.gov |

¹³C NMR spectroscopy is used to characterize the carbon framework of the complex, including the cyclopentadienyl ring and the carbonyl ligands. ilpi.comrsc.org

Cyclopentadienyl Carbons : The carbon atoms of the Cp ring typically appear in a specific region of the ¹³C NMR spectrum. For many cyclopentadienyl metal complexes, this resonance is found in the range of δ = 80-100 ppm.

Carbonyl Carbons : Coordinated carbonyl ligands are significantly deshielded and appear far downfield, typically in the range of δ = 180–250 ppm. ilpi.com The precise chemical shift can provide information about the electronic nature of the complex; increased π-backbonding from the metal to the CO ligands generally results in a downfield shift (higher ppm value) for the carbonyl carbon resonance. rsc.org

For the [CpMo(CO)₃]₂ dimer and its derivatives, distinct signals for the Cp carbons and the terminal carbonyl carbons would be expected. At low temperatures, it might be possible to resolve signals for the inequivalent carbonyls or Cp rings in the lower-symmetry gauche isomer. rsc.org

| Carbon Environment | Typical Chemical Shift Range (δ, ppm) | Reference |

| Cyclopentadienyl (C₅H₅) | 80 - 100 | General |

| Metal Carbonyl (M-CO) | 180 - 250 | ilpi.comoregonstate.edu |

¹⁹F and ⁹⁵Mo NMR Spectroscopy for Specific Derivatives

While standard ¹H and ¹³C NMR are fundamental, the introduction of specific nuclei allows for more targeted structural and electronic investigation.

¹⁹F NMR Spectroscopy : For derivatives containing fluorine, such as those with a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally sensitive tool. nih.gov The chemical shift of the ¹⁹F nucleus is highly responsive to changes in the electronic environment, making it a powerful probe for studying the electron-donating or -withdrawing effects of the cyclopentadienyl ligand and its substituents. nih.gov For instance, in a hypothetical (η⁵-C₅H₅)Mo(CO)₂CF₃ complex, the ¹⁹F chemical shift would provide insight into the nature of the Mo-CF₃ bond. nih.gov This technique is also invaluable for monitoring reaction progress in real-time during the synthesis of such fluorinated compounds. mdpi.com

⁹⁵Mo NMR Spectroscopy : As the central metal atom, molybdenum's own NMR-active isotope, ⁹⁵Mo, offers a direct window into the metal's coordination sphere. Although its quadrupolar nature and low natural abundance can lead to broad signals, the ⁹⁵Mo chemical shift is extremely sensitive to the oxidation state, coordination number, and ligand set of the molybdenum center. Changes in the ligand framework, such as the substitution of a carbonyl group with a phosphine (B1218219), would result in significant and predictable changes in the ⁹⁵Mo chemical shift, providing direct evidence of ligand substitution and changes in the metal's electronic structure.

| Nucleus | Application in Cyclopentadienylmolybdenum Tricarbonyl Derivatives | Key Insights |

| ¹⁹F | Analysis of fluorinated derivatives (e.g., -CF₃ substituted) | Electronic effects of ligands, Mo-CF₃ bond character, reaction monitoring. nih.govmdpi.com |

| ⁹⁵Mo | Direct probe of the metal center | Oxidation state, coordination environment, ligand effects on metal electronics. |

Variable Temperature NMR Studies for Fluxional Processes and Rotational Isomers

Many organometallic molecules, including derivatives of cyclopentadienylmolybdenum tricarbonyl, are not static but exhibit dynamic behavior in solution, known as fluxionality. libretexts.org Variable Temperature (VT) NMR is the principal technique used to study these processes. libretexts.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. nih.gov

At low temperatures, dynamic processes may be slow on the NMR timescale, resulting in distinct signals for each conformer or isomer (slow-exchange regime). libretexts.org As the temperature is raised, the rate of interconversion increases. At a certain point, the separate signals broaden and merge into a single peak, a point known as the coalescence temperature. libretexts.org At high temperatures, the interconversion is so rapid that the spectrometer records only a time-averaged signal (fast-exchange regime). libretexts.org

A key example is the dimeric species, [Cp₂Mo₂(CO)₆], which exists in solution as a mixture of gauche and anti rotamers. wikipedia.org VT-NMR studies can be used to monitor the interconversion between these two rotational isomers. By analyzing the line shapes of the signals at various temperatures, particularly around coalescence, kinetic parameters such as the activation energy (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. libretexts.org This provides quantitative data on the energetic landscape of the molecule's dynamic behavior. libretexts.org

X-ray Crystallography

Determination of Molecular Geometries and Coordination Spheres

For monomeric cyclopentadienylmolybdenum tricarbonyl derivatives, X-ray crystallography consistently reveals a "piano-stool" geometry. acs.orgrsc.org In this arrangement, the molybdenum atom is coordinated to the planar, five-membered cyclopentadienyl ring (acting as the "seat" of the stool) and three carbonyl ligands (acting as the "legs"). The Cp ring is bonded in an η⁵ fashion, meaning all five carbon atoms are bonded to the metal center. This fundamental geometry is observed across a wide range of substituted derivatives, including those with modified Cp rings or those where a CO ligand has been replaced. acs.org The technique provides precise measurements of Mo-C(Cp), Mo-C(O), and C-O bond lengths, which can be correlated with spectroscopic data to understand bonding.

Analysis of Metal-Metal Bond Distances in Dimeric Species

In the case of the dimeric species, bis(tricarbonyl[η⁵-cyclopentadienyl]molybdenum)(Mo—Mo), with the formula [CpMo(CO)₃]₂, X-ray crystallography is essential for characterizing the bond between the two molybdenum centers. wikipedia.org The crystal structure shows that the six carbonyl ligands are all terminal, and there are no bridging ligands between the metal atoms. wikipedia.org The experimentally determined Mo-Mo bond distance is approximately 3.2325 Å. wikipedia.org This distance is considered quite long for a formal single bond, leading to debate about the strength and nature of the metal-metal interaction, especially since steric repulsion between the two CpMo(CO)₃ units can influence the bond length. acs.orgresearchgate.net The analysis of substituted dimers, such as [h-Me₅Si₂C₅H₄Mo(CO)₃]₂, provides further data on how electronic and steric changes to the Cp ligand affect this metal-metal distance. sioc-journal.cn

| Compound | Mo-Mo Bond Distance (Å) | Reference |

| [CpMo(CO)₃]₂ | 3.2325 | wikipedia.org |

| [CpW(CO)₃]₂ | 3.222 | wikipedia.org |

Note: The tungsten analogue is included for comparison.

Structural Insights into Chiral Complexes and Enantiopurity

When a cyclopentadienylmolybdenum tricarbonyl complex is chiral, either due to a chiral substituent on the cyclopentadienyl ring or the arrangement of different ligands around the metal center, X-ray crystallography serves as the definitive method for determining its absolute stereochemistry. nih.gov By solving the crystal structure, the precise three-dimensional arrangement of atoms can be visualized, allowing for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov

Furthermore, crystallographic analysis of a sample can confirm its enantiopurity. If a sample is enantiomerically pure, the crystal lattice will be composed of only a single enantiomer. If the sample is a racemic mixture, the crystal may form as a racemic crystal (containing both enantiomers in the unit cell) or as a conglomerate (a physical mixture of separate enantiomerically pure crystals). This distinction is readily made through crystallographic analysis.

Solid-State vs. Solution Structures

A critical aspect of structural chemistry is understanding that the static picture provided by X-ray crystallography in the solid state does not always represent the molecule's behavior in solution. nih.govnih.gov

Fluxionality : The dimeric complex [CpMo(CO)₃]₂ is a prime example. While a crystal structure will "freeze" the molecule into a single conformation (e.g., anti or gauche), variable temperature NMR studies show that these rotamers are rapidly interconverting in solution. wikipedia.org The solid-state structure is therefore just one snapshot of a dynamic system. rsc.org

Isomerism : In solution, a compound might exist as an equilibrium of different isomers, but upon crystallization, only the thermodynamically most stable or least soluble isomer may preferentially form the crystal lattice.

Supramolecular Interactions : In the solid state, molecules can exhibit intermolecular interactions, such as the formation of polymeric chains or other associations, that are not present when the compound is dissolved in a solvent. nih.gov For example, some related organometallic halide complexes form polymeric chains in the solid state through weak bridging interactions, whereas they exist as discrete monomers in solution. nih.gov The comparison between crystallographic data and solution NMR data is therefore essential for a complete understanding of a compound's chemical identity and reactivity. nih.govnih.gov

Other Spectroscopic and Electrochemical Techniques

Beyond the foundational spectroscopic methods, a range of other analytical techniques provide deeper insights into the electronic structure, redox behavior, and molecular composition of Cyclopentadienylmolybdenum(I) tricarbonyl, which primarily exists as the dimer, [CpMo(CO)₃]₂.

Cyclic Voltammetry (CV) and Electrochemical Responses

Cyclic voltammetry is an essential electrochemical technique used to probe the redox properties of chemical species. For [CpMo(CO)₃]₂, CV reveals its behavior upon electron transfer, providing information on oxidation and reduction potentials.

Studies on the dimer have been conducted to understand its electrochemical characteristics. For instance, a cyclic voltammogram of [CpMo(CO)₃]₂ was recorded in a N,N-Dimethylformamide (DMF) solution containing a supporting electrolyte. depaul.edu Such experiments are typically performed under an inert atmosphere, like argon, to establish a baseline current before analyzing the compound's response. depaul.edu The resulting voltammogram for the dimer shows four irreversible couples in solvents like DMF and acetonitrile (B52724) (CH₃CN), which is consistent with the behavior of similar molybdenum and tungsten dimers. acs.org The electrochemical responses, including peak potentials, are crucial for comparing the compound's redox stability against related organometallic complexes. depaul.eduacs.org

Below is a table summarizing the electrochemical data for [CpMo(CO)₃]₂ and a related, more sterically hindered derivative, [Cp³ⁱMo(CO)₃]₂ (where Cp³ⁱ is the 1,2,4-triisopropylcyclopentadienyl ligand), highlighting how ligand modifications can influence the electrochemical potentials.

Table 1: Electrochemical Peak Potentials for Molybdenum Dimers in DMF. Data sourced from acs.org. Note: Epc refers to the cathodic peak potential and Epa to the anodic peak potential.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specifically used for studying chemical species that have unpaired electrons, such as radicals. The photolysis (cleavage by light) of the Mo-Mo bond in the [CpMo(CO)₃]₂ dimer generates the 17-electron radical species, CpMo(CO)₃•. acs.org

The EPR technique is instrumental in characterizing these transient or persistent metalloradicals. In a significant study, the photodissociation of the [CpMo(CO)₃]₂ dimer led to the first experimental observation of the "parent" 17-electron CpMo(CO)₃• radical by EPR spectroscopy. The calculated g-value for this radical was reported to be 2.069, which is in good agreement with the experimentally observed value. This observation was a notable advancement, as such 19-electron molybdenum-centered radicals are typically elusive and difficult to detect.

Further research has led to the generation and characterization of other related radical species. For example, a persistent, formally 19-electron Mo radical, Cp(CO)₃Mo•PPh₂(o-C₂B₁₀H₁₁), was generated and characterized by EPR spectroscopy, exhibiting a g-value of 1.980. The spectrum was further defined by hyperfine coupling constants (hfcc) with the ³¹P nucleus and the magnetically active molybdenum isotopes (⁹⁵/⁹⁷Mo).

Table 2: EPR Spectroscopic Data for Molybdenum-centered Radicals.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule.

The electronic absorption spectrum of the [CpMo(CO)₃]₂ dimer is consistent with its metal-metal bonded structure. acs.org While detailed spectra for the parent [CpMo(CO)₃]₂ are not extensively published in readily accessible literature, data from closely related analogues provide significant insight. For the sterically bulkier derivative, [Cp³ⁱMo(CO)₃]₂, where Cp³ⁱ is the 1,2,4-triisopropylcyclopentadienyl ligand, the UV-Vis spectrum in hexanes shows two distinct absorption bands. acs.org

The high-energy, intense band is attributed to a σ→σ* transition, which involves the excitation of an electron from the sigma (σ) bonding orbital of the Mo-Mo bond to the corresponding antibonding (σ*) orbital. acs.org The lower energy band is also characteristic of such metal-metal bonded dimers. The position and intensity of these bands are sensitive to the solvent and the nature of the substituents on the cyclopentadienyl ring.

Table 3: UV-Vis Absorption Data for a Cyclopentadienylmolybdenum Tricarbonyl Dimer Analogue. Data sourced from acs.org.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For Cyclopentadienylmolybdenum tricarbonyl, mass spectrometry is a key tool to confirm that the compound exists as a dimer, [CpMo(CO)₃]₂. stackexchange.com The mass spectrum would show a molecular ion peak corresponding to the mass of the dimeric formula, C₁₆H₁₀Mo₂O₆, which has a molecular weight of approximately 490.13 g/mol (depending on the isotopic composition). wikipedia.orgsigmaaldrich.com

While mass spectrometry is definitively used for molecular weight confirmation, detailed studies of the specific fragmentation patterns of [CpMo(CO)₃]₂ under techniques like electron impact (EI) ionization are not extensively detailed in the surveyed literature. Generally, for organometallic carbonyl complexes, fragmentation involves the sequential loss of carbonyl (CO) ligands. libretexts.org Following the loss of CO groups, cleavage of the metal-metal bond and fragmentation of the cyclopentadienyl ring could be expected. However, without specific experimental data, a detailed fragmentation pathway remains speculative.

Reactivity and Reaction Mechanisms

Thermal Reactivity

Thermal activation of cyclopentadienylmolybdenum tricarbonyl dimer initiates significant changes in its structure, primarily involving the loss of carbonyl ligands and the formation of new metal-metal interactions.

The thermolysis of cyclopentadienylmolybdenum tricarbonyl dimer, [Cp₂Mo₂(CO)₆], in a high-boiling solvent such as diglyme (B29089) (bis(2-methoxyethyl)ether), leads to a decarbonylation process. wikipedia.org This reaction involves the loss of two carbon monoxide molecules to yield the tetracarbonyl derivative, [Cp₂Mo₂(CO)₄]. wikipedia.org This transformation is a key step in accessing molybdenum complexes with a higher degree of metal-metal interaction.

A related decarbonylation process can also be observed in substituted derivatives. For instance, heating the acyl complex trans-PhCH₂COMo(CO)₂(Ph₃P)(π-C₅H₅) at 140°C results in the loss of a CO ligand to form PhCH₂Mo(CO)₂(Ph₃P)(π-C₅H₅). rsc.org

A significant consequence of the thermal decarbonylation of [Cp₂Mo₂(CO)₆] is the formation of a formal triple bond between the two molybdenum centers in the resulting product, [Cp₂Mo₂(CO)₄]. wikipedia.org The Mo-Mo bond distance in the parent hexacarbonyl dimer is 3.2325 Å, indicative of a single bond. wikipedia.org Upon thermolysis and loss of two CO ligands, this distance shortens dramatically to 2.448 Å in the tetracarbonyl product, consistent with the presence of a Mo≡Mo triple bond. wikipedia.org This reactivity highlights the ability of the {CpMo} fragment to support multiple metal-metal bonds, a fundamental aspect of transition metal chemistry. libretexts.orgwikipedia.org The formation of such bonds is a result of the overlap of metal d-orbitals after the removal of the π-acceptor CO ligands. libretexts.org

Table 1: Mo-Mo Bond Distances in Cyclopentadienylmolybdenum Carbonyl Dimers

| Compound | Formula | Mo-Mo Bond Distance (Å) | Bond Order |

|---|---|---|---|

| Cyclopentadienylmolybdenum tricarbonyl dimer | [Cp₂Mo₂(CO)₆] | 3.2325 | 1 |

Oxidative Reactivity

The molybdenum center in cyclopentadienylmolybdenum tricarbonyl is readily oxidized, often accompanied by the loss of carbonyl ligands, a process termed oxidative decarbonylation. This reactivity is particularly evident in reactions with oxidizing agents like peroxides and halogens.

In the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), cyclopentadienylmolybdenum tricarbonyl complexes undergo rapid oxidative decarbonylation to yield high-valent oxomolybdenum(VI) species. mdpi.com This reaction pathway is analogous to the in situ oxidation of Mo(CO)₆ in industrial epoxidation processes. mdpi.com The reaction with excess TBHP can produce a variety of oxo and peroxo complexes, including species of the type [Cp'MoO₂X], [Cp'MoO(O₂)X], and dinuclear bridged-oxo complexes like [(Cp'MoO₂)₂(μ-O)]. mdpi.com

In some systems, molecular oxygen (O₂) itself can serve as the oxidant. For instance, certain molybdenum(0) tricarbonyl complexes supported by ligands other than cyclopentadienyl (B1206354) have been shown to react with O₂ to form the corresponding Mo(VI)-trioxo complexes. chemrxiv.orgnih.govdntb.gov.ua This conversion can proceed through both thermal and photochemical pathways, involving the binding and activation of O₂ at the molybdenum center, leading to the oxidation of the metal and the displacement of CO ligands as CO₂. nih.govresearchgate.net

Cyclopentadienylmolybdenum tricarbonyl dimer reacts with halogens to yield monomeric molybdenum(II) halide complexes. A common synthetic procedure involves the reaction of [CpMo(CO)₃]₂ with molecular iodine (I₂) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. depaul.edu This reaction proceeds with the cleavage of the Mo-Mo bond and the formation of cyclopentadienylmolybdenum tricarbonyl iodide, CpMo(CO)₃I. depaul.edu

Table 2: Synthesis of CpMo(CO)₃I

| Reactants | Solvent | Product | Yield |

|---|

Halogenated solvents can also act as the halogen source. The reduced anion, [Cp(CO)₃Mo]⁻, generated from the dimer by reduction with sodium amalgam, reacts vigorously with carbon tetrachloride (CCl₄) to produce tricarbonylchlorido(η⁵-cyclopentadienyl)molybdenum(II), CpMo(CO)₃Cl. nih.gov

Ligand Substitution and Insertion Reactions

The carbonyl ligands in cyclopentadienylmolybdenum tricarbonyl and its derivatives can be replaced by other ligands, and small unsaturated molecules can insert into the molybdenum-alkyl or molybdenum-hydride bonds.

Ligand substitution reactions on CpMo(CO)₃Cl with nucleophiles like phosphines and phosphites have been studied to understand their mechanisms. rsc.org The rate of reaction was found to be independent of the concentration of the incoming ligand, suggesting a dissociative, Sₙ1-type mechanism where the rate-determining step is the loss of a CO ligand, followed by rapid coordination of the nucleophile. rsc.org In some cases, even the cyclopentadienyl ligand itself can act as a leaving group during substitution reactions. rsc.org

Carbonyl insertion is a key reaction of alkyl and allyl derivatives, such as benzyltricarbonyl-π-cyclopentadienylmolybdenum. rsc.org When these complexes are treated with phosphines or phosphites (L) in acetonitrile (B52724), a carbonyl group inserts into the molybdenum-alkyl bond to form crystalline acyl complexes, such as trans-PhCH₂COMo(CO)₂(L)(π-C₅H₅). rsc.org Kinetic studies indicate that the rate-determining step of these carbonylation reactions does not involve the incoming ligand, suggesting an initial migratory insertion of CO to create a vacant coordination site, which is then occupied by the new ligand. rsc.orgumb.edu

Photochemical and Thermal Ligand Exchange

The substitution of carbonyl (CO) ligands in cyclopentadienylmolybdenum tricarbonyl complexes can be initiated by either light or heat. Photochemical activation, particularly with UV light, is a common method to induce ligand exchange. The photochemistry of the metal-metal bonded dimer, [CpMo(CO)₃]₂, has been extensively studied. Visible light excitation of the dimer leads to the homolytic cleavage of the Mo-Mo bond, generating the 17-electron radical intermediate, CpMo(CO)₃•. acs.orgacs.org This reactive species can then participate in ligand exchange reactions.

Photolysis of monomeric complexes like CpMo(CO)₃H can also lead to ligand exchange. In these cases, UV irradiation typically results in the dissociative loss of a CO ligand, creating a coordinatively unsaturated 16-electron intermediate, such as CpMo(CO)₂H. whiterose.ac.uk This intermediate is highly reactive and can readily coordinate with other available ligands. For instance, photolysis in the presence of phosphines (PR₃) leads to the formation of substituted products like CpMo(CO)₂(PR₃)H.

Thermal ligand exchange also proceeds through a dissociative mechanism, although it generally requires higher temperatures. For example, heating [CpMo(CO)₃]₂ in a high-boiling solvent like diglyme results in decarbonylation to yield the dicarbonyl dimer, (C₅H₅)₂Mo₂(CO)₄, which features a metal-metal triple bond. wikipedia.org Similarly, substitution of CO in Mo(CO)₆ by phosphites like P(OPh)₃ occurs at elevated temperatures, indicating that thermal energy is sufficient to break the Mo-CO bond. illinois.edu

The general mechanism for both photochemical and thermal CO substitution is dissociative, as summarized in the table below.

| Step | Photochemical Pathway | Thermal Pathway |

| Initiation | Photon absorption (hν) leads to an excited state. | Thermal energy (Δ) overcomes the Mo-CO bond dissociation energy. |

| Intermediate Formation | Loss of a CO ligand to form a coordinatively unsaturated intermediate, e.g., [CpMo(CO)₂]. | Loss of a CO ligand to form a coordinatively unsaturated intermediate, e.g., [CpMo(CO)₂]. |

| Ligand Addition | The incoming ligand (L) coordinates to the unsaturated metal center. | The incoming ligand (L) coordinates to the unsaturated metal center. |

| Final Product | CpMo(CO)₂L | CpMo(CO)₂L |

Phosphine-Induced Migratory Insertion Reactions

Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center couple to form a new ligand. wikipedia.org In the context of cyclopentadienylmolybdenum complexes, this is most commonly observed as the insertion of a carbonyl group into a metal-alkyl bond, a reaction often induced by the introduction of a nucleophilic ligand, such as a phosphine (B1218219). rsc.orgyoutube.com

The reaction of the methyl complex, CpMo(CO)₃(CH₃), with a phosphine ligand (PR₃) serves as a classic example. The introduction of the phosphine promotes the migration of the methyl group to the carbon atom of an adjacent carbonyl ligand, forming an acetyl group (-C(O)CH₃). The phosphine then occupies the vacant coordination site created on the molybdenum center.

This reaction can be summarized as follows: CpMo(CO)₃(CH₃) + PR₃ → CpMo(CO)₂(PR₃)(COCH₃) + CO

The process involves an intermediate where the metal center is coordinatively unsaturated, facilitating the binding of the incoming phosphine ligand.

Reactions with Chalcogenated Borohydrides

A comprehensive review of scientific literature did not yield specific research findings or data concerning the reactions of Cyclopentadienylmolybdenum(I) tricarbonyl with chalcogenated borohydrides (i.e., borohydrides containing sulfur, selenium, or tellurium). While the reactivity of this molybdenum complex with other reducing agents and modified borohydrides, such as sodium cyanoborohydride, is documented for various applications, its specific interaction with chalcogen-containing borohydride (B1222165) reagents remains an uncharacterized area in the available literature. organic-chemistry.orgorganic-chemistry.org

Hydride Chemistry

The hydride complex, Cyclopentadienylmolybdenum tricarbonyl hydride (CpMo(CO)₃H), is a key species in the chemistry of this system, exhibiting notable reactivity, particularly in the context of hydrogen generation and photochemical processes.

Reactivity of CpMo(CO)₃H Towards Formic Acid for Hydrogen Release

Cyclopentadienylmolybdenum hydride complexes, including CpMo(CO)₃H and its phosphine-substituted derivatives, have been identified as effective catalysts for the dehydrogenation of formic acid (HCOOH) to produce hydrogen gas (H₂) and carbon dioxide (CO₂). osti.govrsc.orgnih.govrsc.org This reaction is of significant interest for chemical hydrogen storage.

The catalytic activity is highly dependent on the ligand environment of the molybdenum center. The parent tricarbonyl complex, CpMo(CO)₃H, exhibits low activity because the metal center is not sufficiently basic to be readily protonated by formic acid, which is a key step in the proposed mechanism. osti.govrsc.org In contrast, hybrid carbonyl/phosphine derivatives, particularly CpMo(PMe₃)₂(CO)H, show the highest reactivity. osti.govnih.govrsc.org

The proposed catalytic cycle involves three main steps: osti.govnih.govrsc.org

Protonation: The molybdenum hydride complex is protonated by formic acid.

H₂ Elimination and Formate (B1220265) Coordination: The protonated intermediate eliminates a molecule of H₂, and a formate anion coordinates to the metal center.

Decarboxylation: The coordinated formate ligand undergoes decarboxylation to release CO₂ and regenerate the initial hydride complex.

The resting state of the catalyst in the reaction mixture depends on its specific composition. For the CpMo(CO)₃H system, the hydride complex itself is the resting state. osti.govrsc.org

Formation of Dinuclear Formate Compounds

During the catalytic dehydrogenation of formic acid using CpMo(CO)₃H, the formation of a dinuclear formate compound, [CpMo(μ-O)(μ-O₂CH)]₂, is observed as a deactivation or side product. acs.orgnih.gov This compound forms alongside the dimer [CpMo(CO)₃]₂, which results from the thermal instability of the parent hydride. acs.org

The dinuclear formate complex features two CpMo units bridged by two oxo ligands and two formate ligands. Computational studies on the Mo-Mo interaction in [CpMo(μ-O)(μ-O₂CH)]₂ indicate that the highest occupied molecular orbitals (HOMO) are metal-based, corresponding to a formal Mo-Mo bond order of zero. acs.orgnih.gov The stability of this structure is attributed to lone-pair donation from the bridging oxo ligands, which allows the molybdenum centers to achieve an 18-electron configuration without a direct metal-metal bond. nih.gov

| Catalyst System | Primary Catalytic Product | Observed Byproduct |

| CpMo(CO)₃H / HCOOH | H₂ + CO₂ | [CpMo(μ-O)(μ-O₂CH)]₂ |

Photochemical Pathways for Metal-Hydride Bond Cleavage

The molybdenum-hydrogen bond in CpMo(CO)₃H is susceptible to cleavage upon photochemical irradiation. This process is a characteristic photoreaction for many transition metal mono-hydride complexes. whiterose.ac.uk The most common pathway is M-H bond homolysis, which involves the symmetrical cleavage of the bond to produce two radical species.

Photolysis of CpMo(CO)₃H in matrix isolation studies has shown that the initial photochemical step can be the ejection of a CO ligand to form the 16-electron intermediate CpMo(CO)₂H. whiterose.ac.uk However, prolonged photolysis or photolysis under different conditions, such as in CO matrices, leads to evidence of Mo-H bond cleavage, resulting in the formation of the CpMo(CO)₃• radical and an H• radical. whiterose.ac.uk The major product observed after extended photolysis in solution is the dimer [CpMo(CO)₃]₂, which forms from the combination of two CpMo(CO)₃• radicals. whiterose.ac.uk

This photochemical bond cleavage is a critical step in various photocatalytic cycles and provides a pathway to highly reactive 17-electron and 16-electron molybdenum intermediates.

Radical Chemistry and Electron Transfer Processes

The radical chemistry of cyclopentadienylmolybdenum tricarbonyl is primarily initiated by the cleavage of the metal-metal bond in its dimeric form, leading to highly reactive radical species. These radicals are central to a variety of stoichiometric and catalytic transformations.

Photo-induced Homolytic Cleavage of Metal-Metal Bonds

The generation of molybdenum-centered radicals is classically achieved through the homolysis of the metal-metal bond in the dimer, [CpMo(CO)₃]₂. acs.org This process can be induced thermally, but photochemical activation is a more common and efficient method. acs.orgyoutube.com Excitation with visible light provides the necessary energy to cleave the relatively weak Mo-Mo bond, which has a bond distance of 3.2325 Å. youtube.comwikipedia.org This homolytic cleavage results in the formation of two identical 17-electron radical species, CpMo(CO)₃•. youtube.comacs.org

This photochemical dissociation is a fundamental step that provides entry into the extensive radical chemistry of this organometallic system. acs.org The lability of the metal-metal bond is a key feature; for instance, the related cyclopentadienylchromium tricarbonyl dimer, [CpCr(CO)₃]₂, possesses an unusually long Cr-Cr bond, facilitating its easy dissociation into 17-electron radical species. acs.org The efficiency of this photolysis makes it a cornerstone for studying the subsequent reactions of the generated radicals. youtube.com

Table 1: Properties of the Mo-Mo Bond in [CpMo(CO)₃]₂

| Property | Value | Reference |

| Bond Type | Metal-Metal Single Bond | acs.org |

| Bond Distance | 3.2325 Å | wikipedia.org |

| Cleavage Method | Photochemical (Visible Light) or Thermal | acs.orgyoutube.comacs.org |

| Products of Cleavage | Two 17-electron CpMo(CO)₃• radicals | acs.org |

Formation and Reactivity of 17-electron CpMo(CO)₃• Radicals

As established, the primary product of the photolysis of [CpMo(CO)₃]₂ is the 17-electron radical, CpMo(CO)₃•. acs.org This species is highly reactive due to its electron-deficient nature, having one electron short of the stable 18-electron configuration. researchgate.netlibretexts.org Despite their high reactivity, which has made spectroscopic characterization challenging, these radicals have been studied extensively, establishing many of the foundational reactions known for metal-centered radicals. researchgate.net Techniques like fast time-resolved infrared spectroscopy have enabled the direct detection and kinetic studies of the CpMo(CO)₃• radical in solution at room temperature. acs.org

The reactivity of the 17-electron CpMo(CO)₃• radical is diverse. It can undergo several reaction pathways, including:

Recombination: Two radicals can recombine to reform the parent dimer, [CpMo(CO)₃]₂. acs.org

Atom Abstraction: It can abstract atoms, such as halogens, from organic and inorganic substrates. youtube.comlibretexts.org

Electron Transfer: It can act as either a reducing or an oxidizing agent in electron transfer reactions. osti.gov

Adduct Formation: It can react with Lewis bases, such as phosphines, to form 19-electron adducts. nih.govacs.org

The electron affinity of the CpMo(CO)₃• radical has been experimentally measured to be 2.63 ± 0.02 eV, which correlates well with redox potentials measured in solution. researchgate.net

Table 2: Characteristics of the 17-electron CpMo(CO)₃• Radical

| Characteristic | Description | Reference(s) |

| Electron Count | 17 | researchgate.net |

| Generation | Photolysis of [CpMo(CO)₃]₂ | acs.org |

| Electron Affinity | 2.63 ± 0.02 eV | researchgate.net |

| Reactivity | Highly reactive intermediate; participates in recombination, atom abstraction, and electron transfer. | youtube.comacs.orgosti.govnih.gov |

| Detection | Fast time-resolved infrared spectroscopy, transient electrochemistry. | acs.orgacs.org |

Generation and Stabilization of 19-electron Molybdenum Metalloradicals

While 17-electron radicals are common, 19-electron metalloradicals are generally elusive and highly reactive intermediates. nih.govnih.gov A widely accepted mechanism for the reaction of [CpMo(CO)₃]₂ with phosphines (R₃P) involves photoexcitation to form the 17-electron CpMo(CO)₃• radical, which then reacts with the phosphine to form a transient, highly reducing 19-electron intermediate, Cp(CO)₃(R₃P)Mo•. nih.gov This intermediate is proposed to rapidly undergo electron transfer with another 17-electron radical to yield cationic and anionic molybdenum species. nih.gov

Recently, researchers have succeeded in generating and characterizing the first persistent, formally 19-electron molybdenum radical. nih.govacs.org This was achieved by revisiting the photodissociation of the [CpMo(CO)₃]₂ dimer in the presence of a specially designed phosphine, PPh₂(o-C₂B₁₀H₁₁), which features a strongly electron-withdrawing o-carboranyl substituent. nih.govacs.orgnih.gov The resulting radical, Cp(CO)₃Mo•PPh₂(o-C₂B₁₀H₁₁), was stable enough to be characterized by EPR spectroscopy and mass spectrometry. nih.govnih.gov DFT calculations indicated a significant electron density (22%) on the molybdenum center. nih.govacs.org The unique electronic properties of the carboranyl group are credited with stabilizing this otherwise transient species. nih.govnih.gov In contrast, using triphenylphosphine (B44618) (Ph₃P) under identical conditions did not yield a stable 19-electron radical, highlighting the crucial role of the carboranyl substituent. nih.govacs.org

This stabilized 19-electron radical exhibits predictable reactivity, such as undergoing oxidation with [Ph₃C][B(C₆F₅)₄] to form the corresponding cation and reacting with alkyl chlorides via chlorine atom abstraction. nih.govacs.org

Table 3: Comparison of Hypothesized and Stabilized 19-Electron Molybdenum Radicals

| Feature | Hypothesized Intermediate (e.g., with PPh₃) | Stabilized Radical (with PPh₂(o-C₂B₁₀H₁₁)) | Reference(s) |

| Status | Transient, elusive | Persistent, characterized | nih.govnih.gov |

| Ligand | Standard phosphines (e.g., PPh₃) | Phosphine with electron-withdrawing o-carboranyl group | nih.govacs.org |

| Detection | Inferred from reaction products | Direct observation via EPR and MS | nih.gov |

| Stability | Highly unstable | Stabilized by the unique electronic effect of the ligand | nih.govacs.orgnih.gov |

Electron Transfer Reactions with Organic Species

The CpMo(CO)₃• radical is an active participant in electron transfer reactions with various organic molecules. osti.gov Studies involving flash photolysis and stopped-flow techniques have shown that this 17-electron radical can undergo reversible electron transfer in two steps in acetonitrile. osti.gov For example, it is oxidized by the triphenylpyrylium ion (TPP⁺) to the 16-electron cation [CpMo(CO)₃(NCCH₃)]⁺ and reduced by the triphenylpyranyl radical (TPP•) to the 18-electron anion [CpMo(CO)₃]⁻. osti.gov The kinetics of these electron transfer steps have been evaluated, providing insight into the reaction mechanisms. osti.gov

In addition to outer-sphere electron transfer, the CpMo(CO)₃• radical is involved in atom transfer reactions, which are a form of inner-sphere electron transfer. youtube.com These processes, often termed Atom Transfer Radical Addition (ATRA) or Polymerization (ATRP), are crucial in synthetic chemistry. rsc.org The molybdenum radical can abstract a halogen atom (e.g., Cl, Br, I) from an organic halide (R-X). youtube.comdepaul.edu This reaction generates the stable 18-electron complex CpMo(CO)₃X and a carbon-centered radical (R•), which can then participate in further synthetic transformations. youtube.comlibretexts.org The driving force for this halogen atom transfer is the formation of the thermodynamically stable 18-electron metal halide complex. youtube.com

Table 4: Electron Transfer Reactions of CpMo(CO)₃•

| Reaction Type | Reactant | Product(s) | Mechanism | Reference(s) |

| Oxidation | Triphenylpyrylium ion (TPP⁺) | [CpMo(CO)₃(NCCH₃)]⁺ + TPP• | Outer-sphere electron transfer | osti.gov |

| Reduction | Triphenylpyranyl radical (TPP•) | [CpMo(CO)₃]⁻ + TPP⁺ | Outer-sphere electron transfer | osti.gov |

| Atom Transfer | Organic Halide (R-X) | CpMo(CO)₃X + R• | Halogen atom abstraction (inner-sphere) | youtube.comdepaul.edu |

Catalytic Applications and Mechanistic Insights

Olefin Epoxidation Catalysis

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing a direct route to valuable epoxide intermediates. Cyclopentadienylmolybdenum tricarbonyl complexes have been extensively studied as catalyst precursors for this reaction, demonstrating high efficiency and selectivity under various conditions.

Precatalytic Nature of CpMo(CO)₃ Complexes

Cyclopentadienylmolybdenum tricarbonyl complexes, such as [CpMo(CO)₃X] (where X can be a halide, alkyl, or other functional group), are generally considered precatalysts rather than the active catalytic species in olefin epoxidation. researchgate.netrsc.org These low-valent molybdenum(I) or (II) complexes require an activation step under the reaction conditions to form the catalytically active high-valent molybdenum(VI) species. researchgate.net The activation process typically involves oxidative decarbonylation in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP). researchgate.net For instance, the tricarbonyl complex CpMo(CO)₃Cl acts as a precatalyst, undergoing oxidative decarbonylation to generate the active catalytic species. researchgate.net This transformation is crucial for the initiation of the catalytic cycle.

Role of in situ Formed Dioxo and Oxo-Peroxo Species

The true catalytic workhorses in these systems are the in situ generated high-valent molybdenum(VI) species. rsc.org Upon reaction with an oxidant like TBHP, the initial CpMo(CO)₃ complex is converted into a dioxo species, formulated as [CpMoO₂X]. researchgate.netrsc.org This dioxo complex is the primary catalytic species responsible for the epoxidation of olefins. rsc.org

Further oxidation of the dioxo complex can lead to the formation of an oxo-peroxo species, [CpMo(η²-O₂)(O)X]. rsc.org This oxo-peroxo complex has also been identified as an active catalyst in the epoxidation reaction. rsc.org The presence and interplay of these dioxo and oxo-peroxo intermediates are central to the catalytic cycle, facilitating the transfer of an oxygen atom to the olefin substrate.

Impact of Ligand Substituents (Alkyl Ester, Fluorinated Aryl) on Catalytic Activity and Selectivity

The electronic and steric properties of the ligands attached to the molybdenum center can significantly influence the catalytic performance. The introduction of substituents on the cyclopentadienyl (B1206354) ring or the ancillary ligand 'X' can modulate the reactivity and selectivity of the catalyst.

The presence of electron-withdrawing groups on the ligand framework can enhance the catalytic activity. For example, the introduction of a nitro group (an electron-withdrawing substituent) on the ligand has been shown to increase the conversion in epoxidation reactions. nih.gov Conversely, electron-donating groups, such as a diethylamino group, can have the opposite effect. nih.gov These electronic effects influence the electron density at the molybdenum center, which in turn affects the rate of the catalytic cycle. nih.gov

In the context of CpMo(CO)₃X complexes, new molybdenum complexes with alkyl ester ligands of the formula X = CHR²CO(OR¹) have been synthesized and tested as catalyst precursors. rsc.org These complexes have demonstrated high turnover frequencies (TOFs) of approximately 1200 h⁻¹ in the epoxidation of cis-cyclooctene. rsc.org

Kinetic and Mechanistic Studies of Epoxidation

Kinetic studies have provided valuable insights into the mechanism of olefin epoxidation catalyzed by cyclopentadienylmolybdenum complexes. The reaction progress is often monitored over time to determine reaction rates and catalyst efficiency. For example, the epoxidation of various olefins using CpMo(CO)₃Cl as a precatalyst with TBHP has been studied at different temperatures, with conversion profiles recorded to understand the reaction kinetics. researchgate.net

Several mechanisms for the oxygen transfer step have been proposed. One widely accepted mechanism involves the direct attack of the nucleophilic olefin on an electrophilic oxygen atom of the peroxo group in the active molybdenum species, proceeding through a spiro-structured transition state. nih.govresearchgate.net Another proposed mechanism involves the coordination of the oxidant to the molybdenum center, followed by the transfer of an oxygen atom to the olefin. researchgate.net A third possibility is the insertion of the olefin into a metal-oxygen bond. researchgate.net Density functional theory (DFT) calculations have been employed to compare the activation barriers for these different pathways, with the direct oxygen transfer mechanism often being favored energetically. nih.gov

The following table presents a summary of the catalytic performance of various Cyclopentadienylmolybdenum tricarbonyl complexes in the epoxidation of different olefins.

| Precatalyst | Olefin Substrate | Oxidant | Temperature (°C) | Conversion (%) (Time) | Selectivity to Epoxide (%) | Reference |

| CpMo(CO)₃Cl | cis-cyclooctene | TBHP | 55 | >95 (6 h) | ~90 | researchgate.net |

| CpMo(CO)₃Cl | 1-octene | TBHP | 55 | ~50 (6 h) | ~80 | researchgate.net |

| CpMo(CO)₃Cl | trans-2-octene | TBHP | 55 | ~70 (6 h) | ~85 | researchgate.net |

| CpMo(CO)₃Cl | cyclododecene | TBHP | 55 | >95 (6 h) | >95 | researchgate.net |

| [CpMo(CO)₃(CH₂COOEt)] | cis-cyclooctene | TBHP | 22 | >99 (4 h) | >99 | rsc.org |

| [CpMo(CO)₃(CH₂COOEt)] | 1-octene | TBHP | 22 | >99 (4 h) | >99 | rsc.org |

| [CpMo(CO)₃(CH(Ph)COOEt)] | cis-cyclooctene | TBHP | 22 | >99 (4 h) | >99 | rsc.org |

Chiral Induction in Olefin Epoxidation

The synthesis of enantiomerically pure epoxides is a significant goal in asymmetric catalysis. Efforts have been made to achieve chiral induction in olefin epoxidation using molybdenum complexes bearing chiral ligands. By incorporating chirality into the ligand framework, it is hoped that the catalyst can control the stereochemical outcome of the reaction.

For instance, molybdenum complexes with chiral alkyl ester side chains derived from menthol (B31143) and borneol have been synthesized. rsc.org However, in the epoxidation of trans-β-methylstyrene using these enantiomerically pure precatalysts, no significant enantioselectivity was observed. rsc.org This suggests that while the chiral side chain is retained during the initial oxidation to the dioxo species, it does not effectively transfer stereochemical information during the oxygen atom transfer step. rsc.org The development of effective chiral cyclopentadienylmolybdenum catalysts for asymmetric epoxidation remains an ongoing area of research.

Carbon Dioxide Reduction

The catalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions and providing alternative carbon sources. While the application of cyclopentadienylmolybdenum tricarbonyl complexes in CO₂ reduction is less developed compared to their use in epoxidation, related tricarbonyl complexes of other metals, such as rhenium, have shown significant activity. nih.gov

Theoretical studies on tricarbonyl rhenium(I) complexes have modeled a catalytic cycle for CO₂ reduction to formate (B1220265). nih.gov This process can involve a metal-hydride intermediate, which then inserts CO₂ to form a formate complex. nih.gov The catalytic cycle is often driven by sacrificial electron and proton donors. nih.gov The insights gained from these related systems could guide the future design and development of cyclopentadienylmolybdenum-based catalysts for the effective reduction of carbon dioxide.

Evaluation of CpMo(CO)₃ Derivatives as CO₂ Reduction Catalysts

The electrochemical reduction of carbon dioxide is a critical area of research for converting waste CO₂ into valuable chemical feedstocks. In this context, cyclopentadienylmolybdenum tricarbonyl complexes have been evaluated for their potential as electrocatalysts. However, studies focused on synthesizing and evaluating bpy-ligated derivatives of cyclopentadienylmolybdenum complexes concluded that these compounds were not competent catalysts for the reduction of carbon dioxide. depaul.edu

While direct, efficient catalytic reduction of CO₂ by CpMo(CO)₃ complexes is not well-established, related reactivity has been observed. For instance, the hydride derivative, CpMo(CO)₃H, reacts with formic acid—a product of CO₂ hydrogenation—to form dinuclear formate compounds, specifically [CpMo(μ-O)(μ-O₂CH)]₂. nih.gov This indicates an interaction with components of the CO₂ reduction cycle, though not a complete and efficient catalytic turnover for CO₂ reduction itself.

Electrochemical Insights into Catalytic Cycles

Electrochemical methods, such as cyclic voltammetry (CV), provide insight into the redox behavior of potential catalysts, which is fundamental to their function in electrocatalytic cycles. A cyclic voltammogram of the parent dimer, [CpMo(CO)₃]₂, was obtained in a N,N-Dimethylformamide (DMF) solution to serve as a baseline for studying its derivatives. depaul.edu The analysis of such molybdenum complexes is crucial for determining if they can be reduced at potentials suitable for activating CO₂. For a catalytic cycle to be viable, the catalyst must be able to transfer electrons to the CO₂ substrate. Studies on related molybdenum carbonyl complexes, such as M(bpy-R)(CO)₄, show that the initial reduction steps are typically ligand-based, leading to the loss of a CO ligand to form a coordinatively unsaturated species that can then interact with CO₂. elsevierpure.com However, for the cyclopentadienyl derivatives studied, this process was not found to lead to effective CO₂ reduction. depaul.edu

Other Catalytic Transformations

Beyond carbon dioxide reduction, CpMo(CO)₃ derivatives have demonstrated utility in other significant organic transformations.

Complexes of the type [(η⁵-C₅H₅)Mo(CO)₃(CH₂R)], where R is H or COOH, have been shown to effectively promote the acid-catalyzed ring-opening of epoxides. hku.hk In the catalytic alcoholysis of styrene (B11656) oxide with ethanol (B145695) at 35 °C, these tricarbonyl complexes achieved a 100% yield of 2-ethoxy-2-phenylethanol within 3 to 6 hours. elsevierpure.comhku.hk The catalysts exhibited good stability, allowing for steady performance over consecutive runs. elsevierpure.comhku.hk

| Substrate | Catalyst | Reaction | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Styrene Oxide | [(η⁵-C₅H₅)Mo(CO)₃(CH₂R)] (R=H, COOH) | Alcoholysis with ethanol | 3-6 | 100 | 2-ethoxy-2-phenylethanol |

The same class of complexes, [(η⁵-C₅H₅)Mo(CO)₃(CH₂R)], has also been applied to the isomerization of α-pinene oxide, a valuable transformation in the fragrance industry. elsevierpure.comhku.hk At 55 °C, these catalysts can achieve up to an 86% total yield of the desired products, campholenic aldehyde and trans-carveol, at 100% substrate conversion. elsevierpure.comhku.hk The selectivity of the reaction towards a specific product was found to be dependent on the solvent used. elsevierpure.com

| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Total Yield (%) | Products |

|---|---|---|---|---|---|

| α-Pinene Oxide | [(η⁵-C₅H₅)Mo(CO)₃(CH₂R)] (R=H, COOH) | 55 | 100 | up to 86 | Campholenic aldehyde, trans-carveol |

In the field of environmental remediation, cyclopentadienyl molybdenum tricarbonyl derivatives have been successfully used as catalysts for the aqueous oxidation of phenol (B47542). hku.hk Specifically, the complexes CpMo(CO)₃Cl and CpMo(CO)₃(CH₃) demonstrated the highest catalytic activity among several tested molybdenum and tungsten carbonyls. hku.hk Using hydrogen peroxide as the oxidant and water as the solvent, these catalysts achieved over 80% conversion of phenol after 24 hours at 55 °C. hku.hk The primary oxidation products identified were oxalic acid and catechol, with trace amounts of p-benzoquinone and maleic acid also observed. hku.hk

| Substrate | Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Main Products |

|---|---|---|---|---|---|---|

| Phenol | CpMo(CO)₃Cl | H₂O₂ | 55 | 24 | >80 | Oxalic acid, Catechol |

| Phenol | CpMo(CO)₃(CH₃) | H₂O₂ | 55 | 24 | >80 | Oxalic acid, Catechol |

Hydrosilylation and hydrogermylation are fundamental reactions for the formation of silicon-carbon and germanium-carbon bonds. While various molybdenum carbonyl complexes have been developed for these purposes, particularly for the hydrosilylation of aldehydes, these catalysts typically feature ligands other than cyclopentadienyl, such as pentadentate bis(imino)pyridine chelates. elsevierpure.comnih.gov The use of Cyclopentadienylmolybdenum(I) tricarbonyl specifically as a catalyst for hydrosilylation or hydrogermylation reactions is not prominently documented in the surveyed scientific literature.

Kharasch and Pauson-Khand Reactions

While the direct application of cyclopentadienylmolybdenum(I) tricarbonyl in the Kharasch addition reaction is not extensively documented in prominent literature, the landscape of Pauson-Khand (PK) reactions offers a platform where analogous molybdenum carbonyl complexes have demonstrated utility. The Kharasch addition, a free-radical addition of polyhalogenated compounds to alkenes, is typically catalyzed by transition metals like iron and copper. wikipedia.orgchem-station.com

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for synthesizing α,β-cyclopentenones. wikipedia.orgrsc.org Although originally developed with stoichiometric amounts of dicobalt octacarbonyl, catalytic versions using various transition metals, including molybdenum, have been explored. wikipedia.orgacs.org Molybdenum hexacarbonyl (Mo(CO)₆), for instance, can serve as a catalyst or a source of carbon monoxide in PK-type reactions. wikipedia.orguwindsor.ca In certain contexts, such as in reactions involving allenes, molybdenum catalysts can provide alternative regioselectivity compared to other metals like rhodium. wikipedia.org

The general mechanism, widely accepted since its proposal by Magnus, involves the initial formation of a metal-alkyne complex. wikipedia.org Subsequent coordination of the alkene, followed by migratory insertion steps involving the alkene and carbon monoxide, leads to a metallacyclopentene and then a metallacycohexenone intermediate. acs.org Reductive elimination from this intermediate releases the cyclopentenone product and regenerates the active catalyst. wikipedia.orgacs.org

A proposed catalytic cycle for a molybdenum-mediated Pauson-Khand type reaction is outlined below:

Ligand Dissociation & Alkyne Coordination: The active catalytic species is generated from a precursor like Mo(CO)₆ or potentially a cyclopentadienylmolybdenum carbonyl complex through the dissociation of CO ligands. The alkyne then coordinates to the metal center.

Alkene Coordination: The alkene subsequently coordinates to the molybdenum-alkyne complex.

Oxidative Cyclization: The coordinated alkyne and alkene undergo oxidative cyclization to form a molybdenacyclopentene intermediate.

CO Insertion: A carbon monoxide ligand inserts into a molybdenum-carbon bond to form a six-membered metallacycle.

Reductive Elimination: The final cyclopentenone product is released through reductive elimination, regenerating the catalytically active molybdenum species.

Brummond reported a molybdenum-mediated intramolecular reaction of an allenyne that resulted in an α-methylene cyclopentenone, showcasing the potential for unique reactivity with molybdenum catalysts in stoichiometric transformations related to the Pauson-Khand reaction. uwindsor.ca While specific data tables for cyclopentadienylmolybdenum(I) tricarbonyl in these reactions are scarce, the established reactivity of other molybdenum carbonyls suggests its potential as a precursor or active catalyst in such cycloadditions.

Allylic Alkylation and Aminocarbonylation

Cyclopentadienylmolybdenum complexes and their parent carbonyls are notable for their catalytic activity in allylic substitution reactions, offering reactivity and selectivity that is often complementary to the more common palladium-catalyzed systems. researchgate.netnih.gov

Allylic Alkylation

Molybdenum-catalyzed asymmetric allylic alkylation (AAA) has emerged as a significant synthetic tool for forming carbon-carbon bonds with high regioselectivity and enantioselectivity. researchgate.net A key feature of molybdenum catalysis is its general tendency to favor the formation of the branched product from monosubstituted allylic substrates, in contrast to the linear products often obtained with palladium catalysts. psu.edu

The catalytic cycle is understood to proceed through an "inner-sphere" mechanism:

Oxidative Addition: The Mo(0) precatalyst undergoes oxidative addition to the allylic substrate (e.g., a carbonate or acetate) to form an η³-allylmolybdenum(II) complex. researchgate.net

Nucleophile Coordination: The nucleophile coordinates directly to the molybdenum center.

Reductive Elimination: The new C-C bond is formed via reductive elimination from this intermediate, affording the product and regenerating the Mo(0) catalyst. researchgate.net

| Catalyst Precursor | Ligand | Substrate | Nucleophile | Product Type | Regioselectivity (branched:linear) | Enantiomeric Excess (ee) | Reference |

| Mo(CO)₆ | 2,2′-Bipyridine | Tertiary Allylic Carbonate | Sodium Phenylsulfinate | Branched Allylic Sulfone | >95:5 | N/A (achiral) | rsc.org |

| Mo(C₇H₈)(CO)₃ | Chiral Bis(picolinamide) | Cinnamyl-type Carbonate | Sodium Dimethyl Malonate | Branched Alkylated Product | 19:1 | up to 97% | psu.edu |

| Mo(C₇H₈)(CO)₃ | Chiral Ligand (L1) | Allyl tert-butyl carbonate | 3-Alkyloxindole | Branched Alkylated Oxindole | N/A | up to 95% | nih.gov |

Aminocarbonylation

Molybdenum carbonyls, particularly molybdenum hexacarbonyl (Mo(CO)₆), play a crucial role in aminocarbonylation reactions, primarily by serving as a solid, stable, and convenient source of carbon monoxide (CO) gas. acs.orginstitut-curie.orgthieme-connect.com This circumvents the need for handling high pressures of toxic CO gas directly. The CO can be released either thermally at elevated temperatures or chemically, for instance, by using a base like DBU. acs.orgthieme-connect.com

In these reactions, a palladium catalyst is typically employed to facilitate the coupling of an aryl or heteroaryl halide with an amine and CO. acs.orginstitut-curie.org A two-chamber system has been developed where Mo(CO)₆ is placed in one vial to release CO, which then diffuses into a second vial containing the palladium catalyst, substrate, and amine. This setup is particularly advantageous for substrates bearing sensitive functional groups, such as nitro groups, which could be reduced by molybdenum species if all components were mixed. acs.org

The general palladium-catalyzed cycle involves oxidative addition of the aryl halide to Pd(0), CO insertion into the aryl-palladium bond to form a palladoyl intermediate, and subsequent nucleophilic attack by the amine to yield the corresponding amide after reductive elimination. Molybdenum's primary role is the controlled delivery of the CO reactant. A wide range of primary and secondary amines, including anilines, can be used as nucleophiles. acs.orginstitut-curie.org

| CO Source | Catalyst System | Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| Mo(CO)₆ | Pd(dppf)Cl₂ | Iodobenzene | Aniline (B41778) | DBU, DMF, 120 °C, 3 h | N-Phenylbenzamide | 82% | institut-curie.org |